FAK PROTAC B5 IC₅₀ of 14.9 nM: FAK Affinity Comparison Against PROTAC A13 and Inhibitor PF-562271
FAK PROTAC B5 exhibits an in vitro FAK kinase inhibitory IC₅₀ of 14.9 nM [1]. In cross-study comparison, FAK PROTAC B5 demonstrates 1.8-fold superior FAK affinity versus the structurally distinct FAK PROTAC A13 (IC₅₀ = 26.4 nM), which was developed from the PF-562271 warhead scaffold [2]. Notably, while FAK PROTAC B5 shows approximately 10-fold weaker FAK binding than the ATP-competitive inhibitor PF-562271 (FAK IC₅₀ = 1.5 nM [3]), this apparent affinity disadvantage is functionally offset by the PROTAC mechanism: PF-562271 only blocks kinase activity, whereas FAK PROTAC B5 degrades the entire FAK protein, thereby eliminating scaffolding functions that FAK inhibitors cannot address [1].
| Evidence Dimension | FAK kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 14.9 nM |
| Comparator Or Baseline | PROTAC A13: 26.4 nM; PF-562271: 1.5 nM |
| Quantified Difference | 1.8-fold more potent FAK binding than PROTAC A13; 10-fold weaker binding than PF-562271 (offset by degradation-based scaffolding elimination) |
| Conditions | In vitro FAK kinase inhibition assay |
Why This Matters
For procurement decisions where target engagement is the primary criterion, FAK PROTAC B5 provides stronger FAK binding than the comparator PROTAC A13 while delivering the functional advantage of complete protein degradation over inhibitor-only approaches.
- [1] Gao Y, et al. Identification of novel and potent PROTACs targeting FAK for non-small cell lung cancer: Design, synthesis, and biological study. European Journal of Medicinal Chemistry. 2022;237:114364. View Source
- [2] Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. PROTAC A13 exhibited IC₅₀ of 26.4 nM. View Source
- [3] Roberts WG, et al. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Research. 2008;68(6):1935-1944. (FAK IC₅₀ = 1.5 nM) View Source
